![molecular formula C16H24ClNO2 B3343252 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide CAS No. 51218-54-3](/img/structure/B3343252.png)
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Overview
Description
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as Etomidate or Amidate and is mainly used as an intravenous anesthetic agent. Etomidate is a short-acting hypnotic drug that is used for induction of anesthesia and sedation during medical procedures. The chemical structure of Etomidate includes a chlorinated imidazole ring, which is responsible for its anesthetic properties.
Mechanism of Action
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to the GABA receptor and enhances the inhibitory effect of GABA, leading to sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. It reduces the activity of the central nervous system, leading to sedation and anesthesia. Etomidate also reduces the activity of the cardiovascular system, leading to a decrease in blood pressure and heart rate. Etomidate has minimal effects on respiratory function, making it a safe anesthetic agent for patients with respiratory problems.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages and limitations for lab experiments. Its fast onset of action and short duration make it an ideal anesthetic agent for animal studies. Etomidate has minimal effects on respiratory function, making it suitable for studies involving respiratory function. However, Etomidate has been shown to suppress the immune system, which may affect the results of immunological studies.
Future Directions
There are several future directions for research on Etomidate. One area of research is the development of new anesthetic agents that have similar properties to Etomidate but with fewer side effects. Another area of research is the use of Etomidate in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Etomidate has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Etomidate has also been shown to have neuroprotective effects, which may be useful in the treatment of Parkinson's disease.
Scientific Research Applications
Etomidate has been extensively used in scientific research for its anesthetic properties. It is commonly used in animal studies to induce anesthesia and sedation. Etomidate has also been used in human studies to induce anesthesia for surgical procedures. Etomidate is preferred over other anesthetic agents due to its fast onset of action, short duration, and minimal side effects.
properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-5-13-8-7-9-14(6-2)16(13)18(15(19)10-17)12(3)11-20-4/h7-9,12H,5-6,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFSZAARYUBOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)COC)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562315 | |
Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
CAS RN |
51218-54-3 | |
Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.